3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid, also known as DFP-10825, is a novel pyrazole derivative that has gained attention in the scientific research community due to its potential applications in drug discovery and development. This compound is a small molecule inhibitor of a specific protein target, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
Target of Action
The primary target of 3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid is the enzyme 3-isopropylmalate dehydrogenase (IPMDH) . IPMDH plays a crucial role in the biosynthetic pathway of the essential amino acid L-leucine .
Mode of Action
The compound interacts with IPMDH in a mechanism-based inhibition manner . The reaction kinetics with these fluorinated substrates were analyzed . The reaction of the compound with IPMDH was studied by NMR spectroscopy and product isolation .
Biochemical Pathways
The compound affects the biosynthetic pathway of the essential amino acid L-leucine . IPMDH is involved in the rate-determining step in this pathway . The compound, designed as an inhibitor of IPMDH, can potentially disrupt this pathway .
Pharmacokinetics
The compound’s interaction with its target enzyme and its potential as an inhibitor suggest that it may have bioavailability sufficient for its intended function .
Result of Action
The compound undergoes an additional elimination reaction after the normal enzyme reaction to afford an α,β-unsaturated carbonyl product .
Action Environment
The compound’s interaction with its target enzyme and its potential as an inhibitor suggest that it may be sensitive to changes in the biochemical environment .
Advantages and Limitations for Lab Experiments
3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has a high binding affinity for its protein target, making it a potent inhibitor. However, there are also some limitations to using 3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid in lab experiments. It may have off-target effects, which can lead to unwanted pharmacological effects. Additionally, it may not be effective in all disease models, as the protein target may not be involved in all disease processes.
Future Directions
There are several future directions for the research and development of 3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid. One potential direction is to further optimize the compound to improve its potency and selectivity. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its potential as a therapeutic agent. Additionally, 3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid can be used as a tool compound for target validation and drug screening in various disease models. Overall, the potential applications of 3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid in drug discovery and development make it an exciting compound for future research.
Synthesis Methods
3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid can be synthesized through a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 1,1-difluoroethane with 2-methylpyrazole to form 3-(1,1-difluoroethyl)-1-methylpyrazole. This intermediate is then reacted with 4-chlorobutyric acid to form 3-(1,1-difluoroethyl)-1-methylpyrazole-4-carboxylic acid, which is the final product.
Scientific Research Applications
3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of a specific protein target, which is involved in various disease processes such as cancer, inflammation, and neurodegenerative disorders. This compound has also been studied for its potential use as a tool compound for target validation and drug screening.
properties
IUPAC Name |
3-(1,1-difluoroethyl)-1-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-7(8,9)5-4(6(12)13)3-11(2)10-5/h3H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVPWLMGLLXQDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1C(=O)O)C)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.